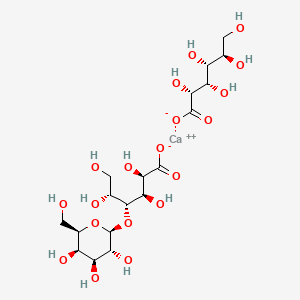

Calcium glubionate anhydrous

説明

特性

Key on ui mechanism of action |

Essential for nervous, muscular, and skeletal systems. Maintain cell membrane and capillary permeability. Act as an activator in the transmission of nerve impulses and contraction of cardiac, skeletal, and smooth muscle. Essential for bone formation and blood coagulation. |

|---|---|

CAS番号 |

97635-31-9 |

分子式 |

C18H32CaO19 |

分子量 |

592.5 g/mol |

IUPAC名 |

calcium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate |

InChI |

InChI=1S/C12H22O12.C6H12O7.Ca/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;7-1-2(8)3(9)4(10)5(11)6(12)13;/h3-10,12-20H,1-2H2,(H,21,22);2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t3-,4-,5+,6+,7-,8-,9-,10-,12+;2-,3-,4+,5-;/m11./s1 |

InChIキー |

YPCRNBPOUVJVMU-LCGAVOCYSA-L |

SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] |

異性体SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ca+2] |

正規SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] |

他のCAS番号 |

97635-31-9 |

同義語 |

calcium glubionate Calcium Médifa Calcium-Sandoz glubionate calcium glubionate calcium monohydrate |

製品の起源 |

United States |

Synthetic Methodologies and Process Optimization for Calcium Glubionate Anhydrous

Precursor Synthesis and Advanced Characterization

The quality of the final calcium glubionate anhydrous product is intrinsically linked to the purity and reactivity of its primary precursors: glubionic acid and a suitable calcium source.

Glubionic acid is a derivative of gluconic acid. The synthesis often begins with the oxidation of D-glucose to produce gluconic acid. wikipedia.org This can be achieved through various methods, including microbial fermentation or electrochemical oxidation. wikipedia.orgfrontiersin.org The gluconic acid can then be further modified to form glubionic acid.

Purity at this stage is paramount. The presence of unreacted glucose, by-products from oxidation, or other impurities can interfere with the subsequent complexation with calcium and affect the final product's quality. To ensure the precursor meets stringent specifications, advanced analytical techniques are employed. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying components in a mixture, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming the identity and purity of the glubionic acid. specificpolymers.commdpi.comula.ve The combination of these methods allows for a comprehensive analysis, ensuring that the precursor is suitable for the next synthetic step. specificpolymers.com

The choice of the calcium precursor is a critical factor that influences reaction kinetics and the properties of the final product. Common precursors include calcium carbonate (CaCO₃), calcium hydroxide (B78521) (Ca(OH)₂), and calcium chloride (CaCl₂). drugbank.com

The reactivity of these precursors with glubionic acid varies. Calcium hydroxide, being a stronger base, may offer faster reaction rates compared to calcium carbonate. However, its higher reactivity necessitates more rigorous control of the reaction pH to prevent side reactions. Calcium carbonate's reaction with the acid releases carbon dioxide, which can serve as a visual indicator of reaction progress. Calcium chloride is highly soluble in water, which can be advantageous in aqueous synthesis, but may require additional steps to remove the chloride ions from the final product. drugbank.com The selection is often a balance between reaction efficiency, cost, and the ease of purification. acs.orgacs.orgrsc.org

Table 1: Comparison of Common Calcium Precursors

| Precursor | Chemical Formula | Molar Mass ( g/mol ) | Key Characteristics & Reactivity |

| Calcium Carbonate | CaCO₃ | 100.09 | Low solubility in water; reaction with acid releases CO₂ gas; generally considered a cost-effective and safe option. |

| Calcium Hydroxide | Ca(OH)₂ | 74.09 | More reactive and soluble than calcium carbonate, potentially leading to faster reactions; requires careful pH control. |

| Calcium Chloride | CaCl₂ | 110.98 | High solubility in water, facilitating aqueous reactions; may introduce chloride ions that need to be removed during purification. drugbank.com |

This compound Synthetic Routes

Several methods have been developed to synthesize this compound, each with specific advantages. These can be broadly classified into aqueous-based, solvent-mediated, and solid-phase techniques.

This common method involves reacting glubionic acid with a calcium precursor, like calcium carbonate, in an aqueous solution. google.comgoogle.com The formation of the calcium glubionate complex drives the reaction. The key challenge is to control the crystallization process to selectively precipitate the anhydrous form over hydrated versions.

Process parameters such as temperature, concentration, and pH are critical. mpg.de A patent describes a method where a calcium gluconate solution is concentrated at 60-70°C to a specific relative density, then cooled to 5-15°C to induce the crystallization of the anhydrous form, thus avoiding the formation of the monohydrate. google.com This highlights the importance of carefully controlling physical parameters to obtain the desired product directly from the aqueous solution.

This technique utilizes the influence of different solvents on the crystallization process to favor the formation of the anhydrous polymorph. The addition of an organic co-solvent, such as ethanol (B145695), to the aqueous solution can alter the solubility of the calcium glubionate salt and promote the desired crystal form. whiterose.ac.uk

The ratio of water to the organic solvent is a key variable. By adjusting this ratio, the supersaturation of the solution can be precisely managed, leading to a controlled crystallization and potentially higher purity and more uniform crystal morphology. whiterose.ac.uk The transformation from a metastable hydrated form to a more stable anhydrous form can be influenced by the solvent environment, a process known as solvent-mediated phase transformation. researchgate.netacs.orgresearchgate.net

Mechanochemistry, or solid-phase synthesis, presents a solvent-free alternative for producing calcium salts. acs.orgresearchgate.net This method involves the direct grinding of the solid reactants (glubionic acid and a calcium precursor) together in a ball mill. acs.orgresearchgate.net The mechanical energy imparted during milling initiates the chemical reaction.

This approach offers potential environmental and economic benefits by eliminating the need for solvents and subsequent drying steps. acs.orgresearchgate.net Research into the mechanochemical synthesis of various calcium and magnesium salts has demonstrated its feasibility for producing crystalline materials from low-solubility precursors like carbonates and hydroxides. acs.orgresearchgate.net This technique can sometimes yield unique crystalline phases not accessible through traditional solution-based methods. researchgate.net

Optimization of Reaction Parameters for Enhanced Yield and Purity

The synthesis of calcium glubionate, chemically a calcium salt of gluconic and lactobionic acids (often referred to as calcium gluconolactate or lactobionate), is typically achieved by reacting these acids, or their precursors like glucono-delta-lactone, with a calcium source such as calcium hydroxide in an aqueous medium. questjournals.orggoogle.comepo.orggoogle.comgoogle.com Optimizing reaction conditions is paramount for driving the synthesis towards a high yield of a pure, stoichiometrically balanced product. questjournals.orgepo.org

Influence of Temperature and pH on Reaction Kinetics and Equilibrium

Control of pH and temperature is critical throughout the synthesis process, from the creation of precursors to the final salt formation. In the enzymatic synthesis of the gluconate component, the reaction is often maintained at a constant temperature, for instance, 35°C. google.com For the production of gluconic acid via fermentation, a key precursor, the optimal temperature has been identified as 30°C. researchgate.net

The pH of the reaction medium directly influences the state of the acidic components and their reaction with the calcium source. During the synthesis of calcium gluconolactate, the final product solution is typically adjusted to a specific pH range, which varies depending on the specific process described in the literature. For instance, some methods require adjusting the pH to between 4.0 and 5.5. google.comepo.orggoogle.comgoogle.com Other processes specify a target pH of 5.0 for the initial neutralization of lactic acid before enzymatic conversion of glucose. google.comgoogleapis.com The final pH of the product can also influence its stability and characteristics, with some specifications requiring a pH between 5.5 and 6.5 for a 5% solution, while the official monograph for Calcium Glubionate Syrup lists a range of 3.4 to 4.5. google.compharmacopeia.cngoogle.com

Table 1: Reported pH and Temperature Parameters in Calcium Glubionate and Precursor Synthesis

| Parameter | Process Stage | Reported Value | Source(s) |

|---|---|---|---|

| pH | Final Product Adjustment | 4.0 - 5.5 | google.comepo.orggoogle.comgoogle.com |

| Final Product (5% Solution) | 5.5 - 6.5 | google.comgoogle.com | |

| Lactic Acid Neutralization | 5.0 | google.comgoogleapis.com | |

| Final Syrup Formulation | 3.4 - 4.5 | pharmacopeia.cn | |

| Gluconic Acid Fermentation | 6.0 - 6.2 | researchgate.net | |

| Temperature | Enzymatic Synthesis (Gluconate) | 35°C | google.com |

| Fermentation (Gluconic Acid) | 30°C | researchgate.net | |

| Final Product Drying | 80°C - 120°C | google.comepo.orggoogle.com |

Evaluation of Solvent Systems and Co-solvents

The primary solvent system employed for the synthesis of calcium glubionate is an aqueous medium. questjournals.orggoogle.com Water is effective due to the high solubility of the reactants (lactic acid, gluconic acid/glucono-delta-lactone) and the final calcium glubionate product. questjournals.org The favorable interaction of the calcium cation and the multiple oxygen atoms on the lactate (B86563) and gluconate molecules with water molecules leads to high hydration energy, which facilitates dissolution. questjournals.org

While the reaction is conducted in water, co-solvents, particularly organic solvents, play a role in the purification and isolation stages. Alcohols such as ethanol and methanol (B129727) are used to precipitate the calcium salt from the concentrated aqueous reaction mixture. google.com However, the use of alcohol for precipitation must be carefully controlled. One study notes that precipitating calcium gluconate from a hot concentrated solution with anhydrous alcohol can yield an amorphous, unstable form that reverts to its less soluble crystalline state upon drying. google.com

Catalysis and Rate Enhancement Strategies

Rate enhancement strategies for calcium glubionate production primarily focus on the efficient synthesis of its organic acid precursors, rather than catalysis of the final salt formation step.

For the lactate precursor, novel catalytic methods are also being explored. One such method involves the direct synthesis of calcium lactate from glycerol (B35011) (a biomass-derived feedstock) and calcium hydroxide. mdpi.com This reaction is catalyzed by bimetallic gold-copper nanoparticles supported on silica (B1680970) (AuCu/SiO2) and proceeds efficiently under an anaerobic atmosphere. mdpi.com This approach offers a sustainable alternative to producing lactic acid for the synthesis. mdpi.com

Advanced Purification and Isolation Techniques

Following the synthesis, advanced purification and isolation techniques are necessary to obtain this compound with the required high purity and specific crystalline structure. These methods primarily involve controlled crystallization and chromatographic separation.

Controlled Crystallization and Recrystallization Methodologies

Crystallization is a critical step that dictates the final product's physical properties, including whether it is the monohydrate or the desired anhydrous form. The process is carefully controlled by manipulating solution concentration, temperature, and cooling rates.

One patented method for producing calcium gluconate anhydrous involves concentrating the aqueous solution at 60-70°C to achieve a specific relative density (1.05-1.20), followed by cooling to 5-15°C and allowing the crystals to form over 24 to 36 hours. google.com The resulting crystals are then dried at a high temperature, such as 100-110°C, to ensure the removal of all water. google.com Another approach involves evaporating the reaction solution under low pressure to a very high concentration (e.g., 90-95%) and then drying the product in a tray drier at temperatures between 80°C and 120°C to yield a crystalline solid. google.comgoogle.com

Spray drying is an alternative technique that produces a highly soluble, amorphous powder. google.com This involves spraying a hot (90-100°C), concentrated solution into a current of hot, dry air (around 145°C), which causes rapid dehydration. google.com The stability of different crystalline forms (polymorphs) is also a key consideration. For calcium gluconate, the anhydrous form (Form I) is thermodynamically more stable than the monohydrate form above a transition temperature of 292 K (approximately 19°C). nih.govrsc.org Understanding this solution-mediated phase transformation is crucial for designing a crystallization process that specifically targets the anhydrous form. nih.govrsc.org

Table 2: Comparison of Crystallization Methods for Anhydrous Calcium Gluconate/Glubionate

| Method | Key Parameters | Outcome | Source(s) |

|---|---|---|---|

| Cooling Crystallization | Concentrate at 60-70°C to relative density 1.05-1.20; Cool to 5-15°C for 24-36h; Dry at 100-110°C. | Single-step production of anhydrous crystals. | google.com |

| Evaporative Crystallization | Evaporate under low pressure to 60-95% concentration; Dry in tray drier at 80-120°C. | Crystalline anhydrous product. | google.comgoogle.com |

| Spray Drying | Dissolve in water at 90-100°C; Spray into dry air at ~145°C. | Highly soluble, amorphous dry powder. | google.com |

Chromatographic Separation for Trace Impurity Removal

Chromatographic techniques are employed to remove trace impurities, including unreacted precursors, byproducts, or ions from process buffers. Ion-exchange chromatography is particularly relevant for the purification of the organic acid precursors and the final product. nih.gov

In processes where sodium-containing reactants might be used, or during pH adjustment, residual sodium ions can be an impurity. Some synthesis methods are specifically designed to avoid the need for sodium-calcium ion exchange procedures. google.comgoogleapis.com In other processes, ion-exchange chromatography is a standard technique to remove such ionic impurities or to separate the organic acids from the fermentation broth. nih.gov For example, a cation-exchange resin can be used to convert sodium lactate into lactic acid, a crucial step in purification before its use in the final synthesis. nih.gov

While large-scale preparative HPLC is a common technique for purifying a wide range of pharmaceutical compounds and biomolecules, specific examples for calcium glubionate are less detailed in the literature. ardena.comgilson.com However, analytical HPLC methods are standard for confirming the purity and composition of the final product, ensuring the correct ratio of gluconate and lactobionate (B10762962) moieties. epo.orgpharmacopeia.cn

Dehydration and Drying Process Engineering to Achieve Anhydrous Form

The production of anhydrous calcium glubionate, a salt composed of calcium with gluconate and lactobionate anions, requires a carefully controlled dehydration and drying process to remove water without inducing thermal degradation. The process typically follows the synthesis and purification of the hydrated salt.

A patented method for the manufacture of calcium gluconolactate (calcium glubionate) outlines a final drying step crucial for achieving the anhydrous form. epo.org After the reaction of gluconic acid (or glucono-delta-lactone) and lactic acid with a calcium source like calcium hydroxide, the resulting solution is concentrated and then subjected to a final drying stage. epo.org This is typically performed in a tray drier under controlled temperatures. epo.org

The process parameters are critical to ensure the complete removal of water to meet the specifications for the anhydrous form while maintaining the integrity of the compound.

| Drying Parameter | Value Range | Preferred Range |

| Temperature | 80°C - 120°C | 95°C - 115°C |

| Final Concentration | 95% - 99% | ~98% |

Table 1: Drying Process Parameters for this compound epo.org

This thermal drying process is engineered to yield a final product with a high concentration of the active compound, effectively rendering it anhydrous. epo.org

Impurity Profiling and Contaminant Control in Synthesis

The impurity profile of this compound is intrinsically linked to its synthetic route. One common industrial manufacturing approach involves the combination of pre-synthesized calcium gluconate and calcium lactobionate. environmentclearance.nic.in In such cases, the impurities present in the final product are the sum of those carried over from these two starting materials. Therefore, stringent control over the purity of the initial calcium salts is a primary strategy for controlling the impurity profile of the final calcium glubionate product.

Another synthetic route involves the direct reaction of gluconic acid and lactic acid with a calcium source. epo.org In this scenario, potential impurities can arise from the starting materials themselves, side reactions during the synthesis, or degradation of the product.

While specific impurity profiles for calcium glubionate are not extensively detailed in publicly available literature, potential related substances and degradants can be inferred from the analysis of its constituent parts, particularly calcium gluconate, for which impurity data is more readily available.

Potential impurities originating from the gluconate moiety can include unreacted starting materials and by-products of the oxidation of glucose. These may include:

5-Hydroxymethylfurfural (5-HMF): Can be formed from the thermal degradation of residual glucose during the synthesis process. google.com

D-Glucuronic Acid and its Lactones: May be generated as by-products during the production of gluconic acid. google.com

Other Sugar Acids: Depending on the specificity of the glucose oxidation process, other related sugar acids might be formed in small quantities.

Impurities from the lactobionate component can arise from the oxidation of lactose. The synthesis of calcium lactobionate can be achieved through electrolytic oxidation, where unoxidized sugar could be a potential impurity if not properly controlled. nist.govgoogle.com

The following table lists potential related substances based on the analysis of the manufacturing processes of the constituent salts.

| Potential Impurity/Degradant | Likely Origin | Component |

| 5-Hydroxymethylfurfural (5-HMF) | Thermal degradation of residual glucose | Gluconate |

| D-Glucuronic Acid | By-product of gluconic acid synthesis | Gluconate |

| D-Gluconic acid-delta-lactone | By-product of gluconic acid synthesis | Gluconate |

| D-Gluconic acid-gamma-lactone | By-product of gluconic acid synthesis | Gluconate |

| Unreacted Glucose/Lactose | Incomplete reaction of starting materials | Gluconate/Lactobionate |

| Calcium Maltobionate | Impurity from starting materials | Gluconate |

| Calcium Glucarate | Impurity from starting materials | Gluconate |

Table 2: Potential Related Substances and Degradants in Calcium Glubionate Synthesis google.comgoogle.com

The primary strategy for minimizing impurities in the final this compound product is to control the purity of the raw materials and optimize the reaction conditions during synthesis.

For processes involving the combination of pre-formed salts:

High-Purity Starting Materials: Utilizing highly purified calcium gluconate and calcium lactobionate is the most direct method to ensure a low impurity profile in the final product. environmentclearance.nic.in This shifts the burden of purification to the manufacturing steps of the individual salts.

For direct synthesis processes:

Enzymatic Conversion: The use of specific enzymes for the oxidation of glucose to gluconic acid is a preferred method due to its high specificity, which results in a purer product with fewer by-products compared to some chemical oxidation methods. mubychem.com

Controlled Oxidation: In chemical or electrolytic oxidation methods, precise control of reaction parameters such as temperature, pH, and catalyst concentration is essential to maximize the yield of the desired product and minimize the formation of side products like D-glucuronic acid or products of over-oxidation. nist.gov

Purification of Intermediates: A strategy to obtain pure calcium lactobionate involves its separation as a difficultly soluble basic calcium salt. This allows for the removal of soluble impurities through washing before the basic salt is converted back to the normal, soluble calcium lactobionate by carbonation. google.com This intermediate purification step can significantly reduce the level of contaminants carried into the final product.

Post-synthesis Purification: Following the main reaction, treatment with activated carbon can be employed to decolorize the solution and adsorb certain organic impurities. google.com Subsequent filtration and crystallization steps are also critical for separating the desired product from any remaining soluble impurities. environmentclearance.nic.ingoogle.com

By implementing these strategies, manufacturers can effectively control the level of related substances and by-products, ensuring the high purity of the resulting this compound.

Advanced Analytical Characterization and Method Development for Calcium Glubionate Anhydrous

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopic methods are fundamental in elucidating the molecular structure and quantifying the components of calcium glubionate anhydrous.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure and connectivity of this compound in solution. By analyzing the spectra of different nuclei, detailed information about the organic anions and their interaction with the calcium ion can be obtained.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be a composite of the signals from the gluconate and lactobionate (B10762962) moieties. The protons on the carbon backbone of both sugar-derived acids would appear in the region of approximately 3.5 to 4.5 ppm. Distinguishing between the signals of gluconate and lactobionate would require high-resolution instrumentation and potentially 2D NMR techniques.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the compound. For calcium lactobionate, the twelve carbon atoms present in the molecule have been identified in its ¹³C NMR spectrum. researchgate.net Similarly, the carbon signals for the gluconate portion would also be present. The carboxylate carbon (C=O) is typically found in the downfield region of the spectrum.

⁴³Ca NMR Spectroscopy: Direct observation of the calcium ion by ⁴³Ca NMR is challenging due to the low natural abundance and quadrupolar nature of the ⁴³Ca nucleus. However, solid-state ⁴³Ca NMR can provide valuable insights into the coordination environment of the calcium ion. The chemical shift in ⁴³Ca NMR is sensitive to the coordination number and the nature of the ligands, in this case, the gluconate and lactobionate anions.

Note: The following table contains predicted chemical shift ranges for the organic components of this compound based on typical values for similar structures.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | C-H (on sugar backbone) | 3.5 - 4.5 |

| O-H (hydroxyl) | Variable, often broad | |

| ¹³C | C-O (on sugar backbone) | 60 - 80 |

| Anomeric Carbon (in lactobionate) | ~100 | |

| C=O (carboxylate) | 170 - 180 |

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by the absorption bands of its constituent functional groups. A broad absorption band is expected in the region of 3200-3500 cm⁻¹ due to the O-H stretching vibrations of the numerous hydroxyl groups. The asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) groups are prominent and typically appear in the regions of 1540-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively. The C-O stretching and O-H bending vibrations of the alcohol groups would contribute to a complex pattern in the fingerprint region (below 1500 cm⁻¹). For anhydrous calcium gluconate, the absence of a sharp band around 3485 cm⁻¹, which is present in the monohydrate form, is a key distinguishing feature. google.com

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for analyzing the symmetric vibrations of non-polar bonds. The C-C and C-O skeletal vibrations of the gluconate and lactobionate backbones would be observable in the Raman spectrum. The symmetric stretching of the carboxylate group also gives a characteristic Raman band.

| Vibrational Mode | Functional Group | Expected IR Absorption Range (cm⁻¹) |

|---|---|---|

| O-H Stretch | Hydroxyl groups | 3200 - 3500 (broad) |

| C-H Stretch | Aliphatic | 2850 - 3000 |

| C=O Stretch (Asymmetric) | Carboxylate (COO⁻) | 1540 - 1610 |

| C=O Stretch (Symmetric) | Carboxylate (COO⁻) | 1400 - 1450 |

| C-O Stretch | Alcohols | 1000 - 1260 |

Mass spectrometry (MS) is a sensitive analytical technique used to determine the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the molecular formula of this compound. Tandem mass spectrometry (MS/MS) experiments can be employed to study the fragmentation pathways of the molecule, providing further structural information. For calcium lactobionate, a fragment ion at m/z 397.0665 has been attributed to the [M - (C₁₂H₂₁O₁₂)]⁺ ion. researchgate.net

The fragmentation of calcium glubionate in the mass spectrometer would likely involve the loss of neutral molecules such as water and carbon dioxide from the gluconate and lactobionate anions. Cleavage of the glycosidic bond in the lactobionate moiety is also a probable fragmentation pathway.

Atomic spectrometry techniques are essential for verifying the elemental composition and stoichiometry of this compound. These methods are highly sensitive and specific for the determination of the calcium content.

Atomic Absorption Spectrometry (AAS): AAS is a well-established technique for the quantitative determination of metals. In the analysis of calcium glubionate, the sample would be atomized in a flame or graphite furnace, and the absorption of light by the ground-state calcium atoms at a specific wavelength (typically 422.7 nm) is measured. The concentration of calcium is then determined by comparing the absorbance to that of a series of calibration standards.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): ICP-OES is another powerful technique for elemental analysis. The sample is introduced into an argon plasma, which excites the calcium atoms to higher energy levels. As the excited atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of calcium in the sample. ICP-OES can be used to accurately determine the calcium content and verify the stoichiometry of the calcium to the organic anions in calcium glubionate.

Chromatographic Methods for Purity Assessment and Chemical Stability Profiling

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring its stability over time by detecting and quantifying any impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation, identification, and quantification of the main components and impurities in pharmaceutical substances like this compound. A robust and validated HPLC method is crucial for quality control and stability studies.

Method Development: The development of an HPLC method for calcium glubionate would involve the careful selection of a suitable stationary phase, mobile phase, and detector. A reversed-phase column (e.g., C18) is a common starting point. The mobile phase would likely consist of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) to achieve adequate retention and separation of the gluconate, lactobionate, and any potential impurities. A gradient elution may be necessary to resolve all components in a reasonable time. Detection can be achieved using a refractive index detector (RID) or a UV detector at a low wavelength (around 210 nm), as the analytes lack a strong chromophore. A stability-indicating HPLC method for the simultaneous estimation of calcium gluconate and calcium phospholactate has been developed using a C18 column with a mobile phase of 1% (v/v) phosphoric acid and methanol (B129727) (90:10, v/v) at a flow rate of 1.0 mL/min and detection at 210 nm. jsmcentral.org

Method Validation: Once a suitable HPLC method is developed, it must be validated according to regulatory guidelines (e.g., ICH Q2(R1)) to ensure its reliability. The validation process includes demonstrating the method's specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). Forced degradation studies are also performed to demonstrate the stability-indicating nature of the method, ensuring that it can separate the main components from any degradation products that may form under stress conditions such as heat, light, acid, base, and oxidation.

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Aqueous buffer (e.g., 1% phosphoric acid) and organic modifier (e.g., methanol) |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Refractive Index Detector (RID) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC) for Residual Solvent Analysis

Gas Chromatography (GC), particularly headspace GC, is an essential technique for the identification and quantification of residual solvents in active pharmaceutical ingredients (APIs) like this compound. uspnf.comshimadzu.com Residual solvents are organic volatile chemicals used or produced during the synthesis and purification of drug substances. shimadzu.com Since these solvents have no therapeutic benefit and can be harmful to patients, their levels are strictly controlled according to guidelines such as those from the International Council for Harmonisation (ICH) Q3C(R6). chromatographytoday.com

The analysis is critical for patient safety and is a mandatory part of release testing for all APIs. uspnf.comchromatographytoday.com The most common method involves static headspace sampling coupled with a GC system equipped with a Flame Ionization Detector (FID). In this method, the this compound sample is placed in a sealed vial and heated, allowing volatile solvents to partition into the headspace gas. A sample of this gas is then injected into the GC column for separation and detection. jrasb.com

The choice of GC column is critical for achieving adequate separation of various potential solvents. A common choice is a column with a stationary phase like 6% cyanopropylphenyl - 94% dimethylpolysiloxane, which provides good resolution for a wide range of solvents with different polarities. jrasb.com Method parameters are optimized to ensure sensitivity, specificity, and a reasonable run time. shimadzu.comchromatographytoday.com

Below is an interactive table summarizing typical GC-HS parameters for residual solvent analysis.

| Parameter | Value/Condition | Purpose |

| GC Column | ZB-624 (or equivalent) | Provides selectivity for common organic solvents. |

| Column Dimensions | 30 m x 0.53 mm ID, 3 µm film | Standard dimensions for robust residual solvent methods. |

| Carrier Gas | Helium or Nitrogen | Inert gas to carry analytes through the column. |

| Oven Program | Initial: 40°C (hold 20 min), Ramp: 50°C/min to 240°C | Temperature gradient to separate solvents based on boiling points. |

| Injector Temperature | 140°C | Ensures rapid volatilization of the sample upon injection. |

| Detector | Flame Ionization Detector (FID) | Highly sensitive to organic compounds. |

| Detector Temperature | 250°C | Prevents condensation of analytes in the detector. |

| Headspace Oven Temp. | 80°C | Volatilizes solvents from the sample matrix without degrading it. |

| Vial Equilibration Time | 30 - 60 min | Allows solvent concentrations to reach equilibrium between sample and headspace. |

Ion Chromatography for Inorganic Ion Detection

Ion Chromatography (IC) is a powerful and selective analytical technique used for the determination of inorganic ions in pharmaceutical substances. nih.gov For this compound, IC is employed to detect and quantify potential inorganic anionic and cationic impurities that may be present from raw materials or the manufacturing process. chromatographyonline.comresearchgate.net The technique offers excellent sensitivity and the ability to perform simultaneous analysis of multiple ions in a single run. nih.gov

The separation is typically achieved using an ion-exchange column. For cation analysis (e.g., sodium, potassium, magnesium), a cation-exchange column is used, while an anion-exchange column is used for anions (e.g., chloride, sulfate (B86663), phosphate). chromatographyonline.com Suppressed conductivity detection is the most common detection method, where a suppressor is used to reduce the background conductivity of the eluent, thereby increasing the signal-to-noise ratio for the analyte ions. nih.gov

Sample preparation may be required to remove interference from the complex sample matrix. In some cases, simple dilution is sufficient, but for complex matrices, techniques like calcination (heating at high temperatures to decompose the organic matrix) can be employed to isolate the inorganic ions before analysis. nih.gov

The following table illustrates a hypothetical set of inorganic ions that could be monitored in a calcium glubionate sample using IC.

| Ion | Potential Source | Typical Limit of Quantification (LOQ) |

| Cations | ||

| Sodium (Na⁺) | Raw materials, process buffers | < 0.1 ppm |

| Potassium (K⁺) | Raw materials | < 0.1 ppm |

| Magnesium (Mg²⁺) | Raw materials | < 0.1 ppm |

| Anions | ||

| Chloride (Cl⁻) | Raw materials, process water | < 0.2 ppm |

| Sulfate (SO₄²⁻) | Raw materials, side reactions | < 0.2 ppm |

| Phosphate (B84403) (PO₄³⁻) | Raw materials, process buffers | < 0.5 ppm |

X-ray Diffraction (XRD) for Crystalline Structure Analysis and Polymorph Identification

X-ray Diffraction (XRD) is a fundamental technique for the solid-state characterization of crystalline materials like this compound. frontiersin.org It provides detailed information about the atomic and molecular arrangement within a crystal lattice.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze the bulk crystalline properties of a powdered sample. mdpi.com It serves as a unique "fingerprint" for a specific crystalline solid. sibran.ru The sample is exposed to an X-ray beam, and the resulting diffraction pattern—a plot of scattered intensity versus the diffraction angle (2θ)—is recorded. This pattern is characteristic of the substance's crystal structure.

For this compound, PXRD is used for several key purposes:

Identity Confirmation: Comparing the obtained diffraction pattern to a reference pattern confirms the identity of the material.

Phase Purity: The absence of peaks from other crystalline forms or impurities indicates the purity of the bulk sample.

Polymorph and Hydrate Screening: PXRD can readily distinguish between the anhydrous form, different polymorphic forms, or various hydrated states, as each will produce a distinct diffraction pattern. researchgate.net

Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the most powerful and accurate method for determining the precise three-dimensional arrangement of atoms within a molecule and how those molecules pack together to form a crystal. ulisboa.ptmdpi.com Unlike PXRD, which analyzes a bulk powder, SCXRD requires a single, high-quality crystal. rsc.org

The analysis provides an electron density map from which the exact atomic positions can be determined. ornl.gov This allows for the unambiguous determination of:

Molecular connectivity and conformation.

Absolute configuration of chiral centers.

Precise bond lengths, bond angles, and torsion angles.

Intermolecular interactions, such as hydrogen bonding.

This technique is considered the "gold standard" for structural elucidation, providing definitive proof of the molecular structure of this compound. ulisboa.ptnih.gov

Crystallographic Analysis of Anhydrous Form and Potential Hydrates

The presence of water molecules within a crystal lattice (hydrates) significantly alters the material's structure and properties compared to the anhydrous form. nih.gov Hydrates are considered a subtype of solvates where water is the incorporated solvent. researchgate.net The water molecules can form complex hydrogen-bonding networks that change the packing of the calcium glubionate molecules, leading to different crystal structures. nih.gov

XRD techniques are crucial for distinguishing between the anhydrous and hydrated forms. PXRD will show a different diffraction pattern for each form, while SCXRD can reveal the exact location of the water molecules within the crystal lattice and their interactions with the calcium glubionate molecule.

The following table provides a hypothetical comparison of crystallographic data that could be obtained for an anhydrous form versus a potential monohydrate, illustrating the structural differences.

| Crystallographic Parameter | Anhydrous Form (Hypothetical) | Monohydrate Form (Hypothetical) |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P2₁2₁2₁ |

| Unit Cell Volume (ų) | 1150 | 1210 |

| Calculated Density (g/cm³) | 1.705 | 1.750 |

| Water Molecules per Formula Unit | 0 | 1 |

| Key Intermolecular Interaction | Ion-dipole, H-bonds between glubionate molecules | Extensive H-bonding network involving water |

Thermal Analysis for Transition Behavior and Degradation Pathways

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. For this compound, methods such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information about its thermal stability, transition behavior, and degradation profile.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. For the anhydrous form, a TGA thermogram would ideally show no significant mass loss until the onset of decomposition. In contrast, a hydrated form would show an initial mass loss corresponding to the loss of water molecules before the decomposition of the organic portion of the molecule.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC curve can reveal thermal events such as melting, glass transitions, and solid-state phase transitions.

For calcium glubionate, which is closely related to calcium gluconate, thermal decomposition is expected to occur in multiple stages. researchgate.net Upon heating in an inert atmosphere, the organic structure degrades, eventually leading to the formation of calcium carbonate (CaCO₃) as an intermediate, which upon further heating at higher temperatures (above ~700°C), decomposes to calcium oxide (CaO) as the final residue. researchgate.net

The table below outlines the expected thermal events for this compound.

| Temperature Range (°C) | Technique | Observed Event | Description |

| 200 - 600 | TGA / DSC | Decomposition | Onset of multi-stage decomposition of the organic components. This is an exothermic process. |

| ~300 - 700 | TGA | Mass Loss | Formation of calcium carbonate (CaCO₃) as a stable intermediate. |

| > 700 | TGA | Final Mass Loss | Decomposition of calcium carbonate to calcium oxide (CaO). |

| > 750 | - | Final Residue | Formation of a porous, cohesive structure of calcium oxide. researchgate.net |

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature. This analysis is crucial for determining the thermal stability and decomposition pathway of a substance. For this compound, a multi-stage decomposition is expected, based on the known thermal behavior of anhydrous calcium salts of organic acids.

The decomposition process would likely occur in distinct steps:

Initial Decomposition: The organic components (gluconate and lactobionate) would begin to decompose at elevated temperatures. This process involves the breaking of carbon-carbon and carbon-oxygen bonds, leading to the release of volatile products such as water, carbon monoxide, and carbon dioxide.

Formation of Calcium Carbonate: As the organic moieties break down, a stable intermediate, calcium carbonate (CaCO₃), is typically formed. This stage is characterized by a significant mass loss corresponding to the loss of the organic portions of the molecule.

Final Decomposition to Calcium Oxide: Upon further heating to higher temperatures (generally above 600°C), the calcium carbonate intermediate decomposes into calcium oxide (CaO) and carbon dioxide, resulting in a final stable residue.

The precise temperatures and percentage of mass loss for each stage are specific to the compound's structure and the experimental conditions, such as the heating rate and atmosphere. mdpi.comcore.ac.ukphilips.commdpi.com

Table 1: Predicted TGA Decomposition Stages for this compound

| Decomposition Stage | Temperature Range (Approximate) | Volatile Products | Solid Residue |

|---|---|---|---|

| 1. Organic Moiety Decomposition | 200°C - 500°C | H₂O, CO, CO₂, other organic fragments | Calcium Carbonate (CaCO₃) |

| 2. Carbonate Decomposition | > 600°C | CO₂ | Calcium Oxide (CaO) |

Differential Scanning Calorimetry (DSC) for Endothermic/Exothermic Transitions

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions, which appear as endothermic (heat absorbing) or exothermic (heat releasing) peaks in the DSC thermogram.

For this compound, which is a crystalline solid, the DSC curve would be expected to show:

Endothermic Peaks: An endothermic peak would correspond to the melting point of the compound. Additional endotherms would be associated with the decomposition processes identified by TGA, as energy is required to break chemical bonds. researchgate.netresearchgate.net Studies on similar compounds, like calcium gluconate, show endothermic events linked to dehydration and subsequent decomposition. researchgate.netresearchgate.net

Exothermic Peaks: Exothermic events, such as crystallization or solid-state phase transitions, could potentially occur. However, for a stable crystalline material, decomposition is the more likely thermal event upon heating.

The combination of TGA and DSC provides a comprehensive thermal profile of the compound, differentiating between mass loss events and other physical or chemical transitions. iitk.ac.in

Table 2: Expected DSC Events for this compound

| Thermal Event | Type | Approximate Temperature Range | Description |

|---|---|---|---|

| Melting | Endothermic | Varies | Transition from solid to liquid state. |

| Decomposition | Endothermic | > 200°C | Energy absorbed to break bonds during decomposition stages. |

| Crystallization | Exothermic | Varies (if amorphous content present) | Release of energy as the material organizes into a crystal structure. |

Microscopic and Surface Characterization Techniques

Scanning Electron Microscopy (SEM) for Particle Morphology and Surface Features

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at high magnification. In the pharmaceutical industry, SEM is essential for characterizing the physical properties of powders, which can influence factors like flowability, dissolution rate, and bioavailability. filab.frnanoscience.comlongdom.orglongdom.org

An SEM analysis of this compound powder would provide detailed information on:

Particle Size and Distribution: Determining the range of particle sizes within a batch is crucial for ensuring manufacturing consistency. nanoscience.com

Particle Shape: The shape of the particles (e.g., crystalline, spherical, irregular) affects the packing and flow properties of the powder.

Surface Texture: SEM can reveal surface features such as roughness, porosity, or the presence of smaller aggregated particles, which impact the surface area and dissolution characteristics. nih.gov

Transmission Electron Microscopy (TEM) for Nanostructural Investigations

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the investigation of a material's internal structure, or nanostructure. TEM is used to study features such as crystal lattice, defects, and the arrangement of atoms within a particle.

For organic salts like this compound, TEM could be employed to:

Analyze Crystallinity: By using techniques like selected area electron diffraction (SAED), TEM can confirm the crystalline nature of the material and determine its crystal structure.

Identify Nanoscale Features: TEM can reveal the presence of any amorphous regions, grain boundaries, or nanoscale impurities within the crystalline particles.

Characterize Nanoparticles: If this compound were produced in a nanoparticle formulation, TEM would be the primary tool for characterizing their size, shape, and internal structure. mdpi.com

Cryogenic TEM (cryo-TEM) is particularly useful for studying organic and biological samples in their hydrated, native state, preventing artifacts that can be induced by drying or sample preparation. eventact.com

Development and Validation of Reference Standards and Certified Reference Materials

The development of a Certified Reference Material (CRM) for a pharmaceutical substance like this compound is a rigorous and critical process for ensuring the quality, safety, and efficacy of medicines. pharmtech.com These standards are highly characterized materials used by analytical laboratories to ensure the accuracy and reliability of their results.

The process is governed by international guidelines from bodies such as the International Organization for Standardization (ISO), the US Pharmacopeia (USP), and the European Pharmacopoeia (Ph. Eur.). edqm.eulabmix24.comsfamgroup.compharmaguideline.com

Key steps in the development and validation of a reference standard include:

Material Sourcing and Purity: A batch of the highest possible purity is synthesized or sourced. The material undergoes extensive analytical testing to confirm its identity and to identify and quantify any impurities. lgcstandards.comnih.gov

Characterization: A comprehensive set of analytical tests is performed to fully characterize the material. This includes techniques like NMR, Mass Spectrometry, IR spectroscopy for structural confirmation, and chromatographic methods (HPLC, GC) for purity assessment. Thermal analysis (TGA, DSC) is used to determine water content and thermal stability.

Value Assignment: For a quantitative standard, a certified property value (e.g., purity) is assigned based on the results from multiple, independent analytical methods. This process must adhere to metrological principles to ensure traceability. physiomckina.co.jp

Uncertainty and Stability: The uncertainty associated with the certified value is calculated, providing a quantitative measure of the confidence in the value. Stability studies are conducted under various conditions to establish a re-test date or expiration date. physiomckina.co.jpresearchgate.net

Certification and Documentation: A detailed Certificate of Analysis is issued, which includes the certified value, its uncertainty, traceability information, and instructions for proper use and storage, complying with standards like ISO Guide 31. physiomckina.co.jp

Pharmacopoeial reference standards from organizations like USP and Ph. Eur. are considered primary standards and are essential for tests and assays described in their respective monographs. lgcstandards.comsynthinkchemicals.compharmtech.comsigmaaldrich.com The availability of such a standard for this compound would be fundamental for its quality control in pharmaceutical formulations.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Calcium gluconate |

| Calcium lactobionate |

| Calcium carbonate |

| Calcium oxide |

| Carbon monoxide |

Chemical Solubility and Dissolution Kinetics

Mechanistic Models of Solid-Liquid Phase Transitions

The solid-liquid phase transitions of this compound, a complex salt of calcium with gluconic and lactobionic acids, are governed by intricate thermodynamic and kinetic principles. The dissolution process in aqueous media is not a simple dissociation but involves complex formation, which significantly influences its solubility and can lead to the formation of robust supersaturated solutions google.com.

The dissolution mechanism is endothermic, meaning the binding of calcium to the hydroxycarboxylate anions (gluconate and lactobionate) absorbs heat. researchgate.net This binding is primarily an entropy-driven process google.comresearchgate.net. This thermodynamic characteristic results in an unusual phenomenon where the aqueous solubility of related calcium hydroxycarboxylates increases with temperature, while the calcium ion activity in the saturated solutions actually decreases. researchgate.net This is explained by the enhanced complex formation at higher temperatures.

A key aspect of the dissolution model is the formation of soluble complexes. In solutions containing mixtures of hydroxycarboxylates, such as in calcium glubionate, the calcium binding can be quantitatively described by the geometric mean of the individual association constants, indicating a 1:1 stoichiometry for the complex formation. wikipedia.orgxzfood.com.cn This complexation is responsible for the increased solubility of one calcium salt in the presence of another hydroxycarboxylate anion. wikipedia.orgxzfood.com.cn For instance, the solubility of calcium d-gluconate increases significantly in the presence of sodium l-lactate and sodium d-lactobionate. wikipedia.orgxzfood.com.cn

The kinetics of phase transitions, particularly between hydrated and anhydrous forms of the constituent calcium salts, also play a critical role. Calcium d-gluconate, for example, exists as a metastable monohydrate and a more stable anhydrous form (Form I) above its transition temperature of 292 K (19°C). nih.gov The solvent-mediated phase transformation (SMPT) from the more soluble monohydrate to the less soluble anhydrous form is controlled by the nucleation and growth of the stable form. nih.gov The rate of this transformation is sensitive to temperature, agitation, and solid loading, with higher temperatures accelerating the conversion to the stable anhydrous form. nih.govresearchgate.net This can lead to spontaneous supersaturation, where the dissolution of one form can drive the concentration of the solution far above the equilibrium solubility of another, which then slowly precipitates. google.comnih.gov

Table 1: Thermodynamic Parameters for Calcium Binding to Hydroxycarboxylate Anions at 25°C

| Anion | Thermodynamic Binding Constant (Kass) | Enthalpy of Association (ΔH°ass) (kJ·mol-1) | Entropy of Association (ΔS°ass) (J·mol-1·K-1) |

|---|---|---|---|

| D-Gluconate | 88 | 34 ± 2 | > 0 (Entropy Driven) |

| D-Lactobionate | 140 | 29 ± 3 | > 0 (Entropy Driven) |

| L-Lactate | 49 | 31 ± 3 | > 0 (Entropy Driven) |

Source: Data synthesized from multiple research findings. researchgate.net

Chemical Stability and Degradation Pathways

This compound is generally considered a stable compound under standard storage conditions. researchgate.netnih.gov However, its stability can be compromised by environmental factors such as pH, oxidizing agents, and light, leading to specific degradation pathways.

The hydrolytic stability of calcium glubionate is significantly influenced by pH. The aqueous solution of its constituent, calcium gluconate, is typically neutral, with a pH of approximately 6.0 to 8.2 for injectable formulations. researchgate.net This near-neutral pH is optimal for stability. google.com

Under acidic conditions, the compound is susceptible to hydrolysis. Dilute mineral acids can decompose calcium gluconate, leading to the formation of gluconic acid and the corresponding calcium salt of the acid used. researchgate.net For calcium glubionate, this implies that acidic environments would promote the cleavage of the salt, liberating free gluconic and lactobionic acids. Conversely, the solubility of calcium gluconate is high at acidic pH values (≤5) and tends to decrease in neutral to alkaline conditions, which can affect the physical stability of its solutions. researchgate.net In pharmaceutical preparations, maintaining a controlled pH, often through the use of buffers or pH-adjusting agents like sodium hydroxide (B78521), is crucial to prevent both chemical degradation and physical precipitation. google.comresearchgate.net

Calcium glubionate is incompatible with strong oxidizing agents, which can initiate its degradation. researchgate.net The oxidative degradation pathway primarily involves the hydroxycarboxylate moieties. Thermal decomposition studies of calcium gluconate in the presence of air provide a model for this process.

When heated in an oxidizing atmosphere, the degradation proceeds through several stages. The initial steps involve dehydration followed by the decomposition of the organic anion. europa.eu This process releases carbon dioxide and water, leading to the formation of intermediate carbonaceous char. nih.gov As the temperature increases, these intermediates are further oxidized. The primary solid-state products identified from the oxidative degradation of calcium gluconate are calcium carbonate (CaCO₃) and, at higher temperatures (above 750°C), calcium oxide (CaO). nih.gov The presence of the calcium ion can catalyze the oxidative destruction of the char formed during decomposition. nih.gov

Table 2: Products of Thermal Oxidative Decomposition of Calcium Gluconate

| Temperature Range | Process | Solid-State Products | Gaseous Products |

|---|---|---|---|

| ~150°C | Dehydration | Anhydrous forms | Water Vapor |

| >300°C | Initial Decomposition | Amorphous Carbon, Calcium Carbonate | Carbon Dioxide, Water Vapor |

| >750°C | Final Decomposition | Calcium Oxide | Carbon Dioxide |

Source: Data synthesized from thermal analysis studies. nih.govnih.gov

While specific photolytic studies on this compound are not extensively documented, the general principles of photochemistry for complex organic molecules suggest potential degradation pathways. The hydroxycarboxylate components of the molecule, like many organic compounds, can be susceptible to degradation upon exposure to ultraviolet (UV) radiation, particularly in the presence of oxygen or photosensitizing agents. banglajol.info

The standard methodology for assessing photostability involves exposing the substance to a controlled light source that provides a specific illumination (e.g., not less than 1.2 million lux hours) and integrated near-UV energy (e.g., not less than 200 watt hours/square meter). nih.gov Potential photo-degradation would likely proceed via the generation of free radicals, leading to the cleavage of C-C and C-O bonds within the gluconate and lactobionate structures. This can result in a variety of smaller, oxidized degradation products. The presence of a photocatalyst can significantly accelerate this process, breaking down organic structures into carbon dioxide and water. mdpi.com Therefore, to ensure stability, this compound should be protected from light, a standard precaution for many pharmaceutical compounds. researchgate.net

The chemical reactivity of this compound dictates its compatibility with various pharmaceutical excipients. The primary modes of interaction are acid-base reactions, precipitation due to common ion effects or insolubility, and chelation.

Acid-Base Incompatibilities: As a salt of weak organic acids, calcium glubionate is incompatible with strong acids and acidic excipients. researchgate.net Contact with acidic substances can lead to the liberation of the less soluble gluconic and lactobionic acids. researchgate.net Similarly, highly basic excipients may alter the pH of the local microenvironment, potentially affecting the stability and solubility of the salt. patsnap.com

Precipitation Reactions: Calcium glubionate is physically incompatible with solutions containing phosphate or bicarbonate ions, as these will lead to the precipitation of insoluble calcium phosphate or calcium carbonate, respectively. It is also incompatible with ceftriaxone, with which it can form a dangerous precipitate, especially in intravenous admixtures.

Chelation and Complexation: The calcium ion in the compound can be chelated by other molecules. For instance, calcium glubionate can complex with tetracycline antibiotics (e.g., minocycline), rendering them inactive. This interaction necessitates careful consideration when co-formulating or co-administering with drugs prone to chelation by divalent cations.

Table 3: Summary of this compound Incompatibilities with Excipients and Other Drugs

| Incompatible Substance/Class | Mechanism of Interaction | Result |

|---|---|---|

| Strong Acids / Acidic Excipients | Acid-base reaction | Decomposition, liberation of free organic acids |

| Phosphate, Bicarbonate | Precipitation | Formation of insoluble calcium salts |

| Ceftriaxone | Precipitation | Formation of ceftriaxone-calcium precipitate |

| Tetracycline Antibiotics | Chelation | Formation of inactive drug-calcium complex |

| Strong Oxidizing Agents | Oxidation | Degradation of the organic moieties |

Source: Synthesized from various chemical compatibility reports. researchgate.net

In Vitro Biochemical Interactions (excluding human physiological outcomes)

In vitro, this compound dissociates into calcium ions (Ca²⁺), gluconate anions, and lactobionate anions. These components can engage in various biochemical interactions, primarily related to the binding and buffering of calcium ions.

The gluconate anion is a known low-affinity Ca²⁺ ligand or chelator. nih.gov This calcium-buffering effect means that in a solution, a fraction of the calcium ions will be bound to gluconate, reducing the concentration of free, ionized calcium. Studies have shown that gluconate contributes significantly to the calcium-binding capacity of a solution, an effect also observed with other biologically relevant molecules like ATP. nih.gov This interaction is a fundamental aspect of its mechanism in various in vitro systems, as it modulates the availability of free Ca²⁺.

This chelating property is also the basis for several drug-drug interactions observed in vitro. Calcium glubionate can decrease the concentration and potential efficacy of various drugs by forming insoluble or inactive chelates. This has been demonstrated with several classes of antibiotics, including tetracyclines and fluoroquinolones, as well as with bisphosphonates like alendronic acid and risedronic acid.

Furthermore, the dissociated calcium ions play a crucial role in modulating the electrochemical environment of cell membranes. In vitro models of hyperkalemia (high potassium) show that increasing the extracellular calcium concentration helps to stabilize cardiac cell membranes. wikipedia.org This is achieved by decreasing the threshold potential, which counteracts the excitability induced by high potassium levels, thereby restoring the normal transmembrane voltage gradient. wikipedia.org

Computational and Theoretical Studies of Calcium Glubionate Anhydrous

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to represent and predict the behavior of molecules. These methods rely on classical mechanics to approximate the interactions between atoms, allowing for the study of large systems over time.

Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules like the gluconate and lactobionate (B10762962) components of calcium glubionate. The spatial arrangement of these sugar-derived acids can significantly influence the compound's physical properties and biological interactions.

Studies on the closely related calcium gluconate have revealed that its molecules can exist in at least two primary conformations in aqueous solution: a zigzag (extended) form and a cyclic (bent) form. researchgate.net Homonuclear 2D 1H NMR spectroscopy suggests that the zigzag conformation is predominant. researchgate.net The stability of these conformations is influenced by both intramolecular and intermolecular hydrogen bonds. researchgate.net An intramolecular hydrogen bond between the oxygen atoms on the second and fourth carbon atoms—O(C4)H··O(C2)—plays a role in the observed conformational behavior. researchgate.net It is hypothesized that mechanoactivation of calcium gluconate, which increases its therapeutic efficiency, may be related to a conformational transition of the molecule. researchgate.net

Molecular mechanics calculations, which use force fields to estimate the potential energy of a molecule as a function of its atomic coordinates, can be employed to determine the relative energies of different conformers and identify the most stable structures.

Table 1: Predominant Conformations of the Gluconate Moiety in Aqueous Solution

| Conformation | Description | Predominance | Key Stabilizing Feature |

|---|---|---|---|

| Zigzag (1-P) | An extended, planar carbon-chain structure. | Predominant | Intermolecular hydrogen bonding. |

| Cyclic (3G+) | A bent or folded structure. | Less common | Potential for specific intramolecular interactions. |

This data is based on studies of calcium gluconate and is extrapolated to the gluconate component of calcium glubionate anhydrous. researchgate.net

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed view of molecular behavior in different environments. For this compound, MD simulations can be used to study its behavior in an aqueous solution.

While specific MD studies on calcium glubionate were not found, the methodology is widely applied to similar calcium-containing systems. mdpi.comchemrxiv.org Such simulations could elucidate:

Solvation Structure: How water molecules arrange around the calcium ion and the organic ligands. The elimination of water molecules from the first coordination sphere of the calcium ion has been associated with changes in the compound's properties during mechanoactivation. researchgate.net

Ion Pairing: The dynamics of the interaction between the Ca²⁺ ion and the gluconate and lactobionate anions in solution.

Intermolecular Interactions: The formation and lifetime of hydrogen bonds between the compound and surrounding water molecules, which is critical for its solubility and stability. researchgate.net

MD simulations are essential for bridging the gap between the static picture provided by molecular mechanics and the dynamic reality of molecules in solution.

Calcium ions are vital for numerous biological processes, and their effects are mediated through binding to proteins. chemrxiv.org Computational methods can be used to predict how calcium glubionate might interact with theoretical protein targets, such as calcium-binding proteins.

Binding Site Prediction: Various computational algorithms have been developed to identify potential calcium-binding sites on the surface of proteins. These methods can be physics-based or data-driven. nih.govbiorxiv.org

3D-RISM (Three-Dimensional Reference Interaction Site Model): A statistical mechanical theory used to calculate the density of Ca²⁺ ions around a protein structure to predict binding locations. nih.govbiorxiv.org

Machine Learning Approaches (e.g., FEATURE): These methods are trained on datasets of known calcium-binding proteins to recognize the specific physicochemical properties of a binding site. nih.gov

Ligand Docking: Once a potential binding site is identified, molecular docking can be used to predict the preferred orientation and conformation of a ligand (in this case, the glubionate complex) within that site. mdpi.com Docking algorithms sample many possible binding poses and use scoring functions to rank them based on estimated binding affinity. mdpi.comrsc.org For flexible ligands like those in calcium glubionate, and for proteins that may undergo conformational changes upon binding (induced fit), advanced docking protocols that account for this flexibility are necessary. mdpi.comnih.gov These simulations can provide valuable, albeit theoretical, insights into the mechanism of action at a molecular level.

Table 2: Computational Methods for Studying Protein-Ligand Interactions

| Method | Purpose | Approach | Example Application |

|---|---|---|---|

| 3D-RISM | Binding site prediction | Physics-based; calculates ion density around the protein. | Predicting Ca²⁺ locations in calcium-binding proteins. nih.govbiorxiv.org |

| FEATURE | Binding site prediction | Machine learning; recognizes patterns from known structures. | Identifying Ca²⁺ sites in disordered protein loops. nih.gov |

| Molecular Docking | Binding pose prediction | Samples ligand conformations and orientations in a binding site. | Predicting how 1,4-dihydropyridine (B1200194) derivatives bind to L-type calcium channels. rsc.org |

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and provide a highly detailed description of electronic structure and bonding. These methods are computationally intensive but offer high accuracy for smaller molecular systems or specific regions of larger ones.

Quantum chemical calculations can be used to analyze the nature of the coordinate bond between the calcium ion and the oxygen atoms of the gluconate and lactobionate ligands. These calculations can determine bond orders, charge distribution, and the energies of molecular orbitals involved in the bonding.

X-ray diffraction studies of the related calcium D-gluconate have revealed an unusual nine-fold coordination for the calcium ion. researchgate.net In this structure, adjacent calcium centers are linked by three μ-oxo bridges, with a metal-metal distance of 3.7312 (2) Å. researchgate.net This polymeric structure highlights the complex bonding environment of the calcium ion, which involves multiple oxygen atoms from the carboxylate and hydroxyl groups of the gluconate ligands. Quantum chemical calculations can complement such experimental data by providing a detailed picture of the electronic structure that gives rise to these interactions. researchgate.net

A significant application of quantum chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental results to validate both the computational model and the experimental structural assignment.

IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. computabio.com Quantum chemical methods, particularly Density Functional Theory (DFT), can be used to perform harmonic vibrational analysis. computabio.com This involves calculating the second derivatives of the energy with respect to atomic displacements to find the frequencies and intensities of the vibrational modes. These predicted frequencies correspond to the absorption peaks in an IR spectrum. computabio.comirdg.org For calcium glubionate, this could help assign the characteristic stretching frequencies of the O-H, C-H, and C=O groups within the molecule.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation in solution. nih.gov Predicting NMR chemical shifts computationally involves calculating the magnetic shielding tensor for each nucleus. This is highly sensitive to the electronic environment, which can be accurately modeled using quantum mechanics. nih.gov Both DFT and modern machine learning algorithms have shown high accuracy in predicting ¹H and ¹³C chemical shifts for organic molecules, often with a mean absolute error of less than 0.2 ppm for proton shifts. nih.govst-andrews.ac.uk Such predictions could be invaluable for interpreting the complex NMR spectra of calcium glubionate and for confirming its conformational state in solution. researchgate.net

Table 3: Predicted Spectroscopic Data and Computational Methods

| Spectroscopy | Predicted Property | Computational Method | Relevance for this compound |

|---|---|---|---|

| Infrared (IR) | Vibrational Frequencies | Density Functional Theory (DFT) | Assignment of O-H, C=O, and C-O stretching modes to confirm functional groups. computabio.comirdg.org |

| NMR | Chemical Shifts (¹H, ¹³C) | DFT, Machine Learning (GNNs) | Aiding in the assignment of complex spectra and confirming solution-state conformation. researchgate.netnih.gov |

Elucidation of Reaction Mechanisms for Synthesis and Degradation Processes

Computational chemistry offers powerful tools to elucidate the complex reaction mechanisms involved in the synthesis and degradation of coordination compounds like this compound. While specific computational studies on the reaction mechanisms of this compound are not prevalent, principles from theoretical analyses of similar systems can provide a foundational understanding.

Synthesis: The formation of calcium glubionate involves the coordination of calcium ions with gluconate and lactobionate anions. The synthesis process in an aqueous environment is a multi-step reaction governed by both kinetic and thermodynamic factors. Computational models, such as Density Functional Theory (DFT), can be employed to investigate the reaction pathways. These models can help in understanding the formation of pre-reaction complexes, where the hydrated calcium ion and the carboxylate ligands approach each other, followed by the displacement of water molecules and the formation of coordinate bonds. chemrxiv.org The chelation process is driven by the favorable thermodynamics of forming stable ring structures between the calcium ion and the hydroxyl and carboxyl groups of the gluconate and lactobionate moieties. rsc.org

Degradation: The degradation of this compound can occur through several pathways, including hydrolysis and thermal decomposition. Computational modeling can be used to predict the most likely degradation pathways by calculating the activation energies for different potential reactions. For instance, kinetic studies on the degradation of other calcium-containing organic compounds have shown that the process often follows first-order kinetics. researchgate.net In the case of calcium glubionate, hydrolysis would involve the breaking of the coordinate bonds between the calcium and the carboxylate ligands, as well as potential cleavage of the ester linkage in the lactobionate component. The stability of the compound is influenced by factors such as pH and temperature. researchgate.net

Theoretical studies can also shed light on the role of solvent molecules in both synthesis and degradation. Molecular dynamics simulations can model the explicit interactions between the calcium glubionate molecule and surrounding water molecules, providing insights into the hydration shell of the calcium ion and its influence on the stability of the complex. researchgate.net

Structure-Property Relationship (SPR) Studies

Structure-Property Relationship (SPR) studies aim to establish a correlation between the three-dimensional structure of a molecule and its physicochemical properties. For this compound, computational methods can be used to predict its chemical reactivity, stability, and to guide the design of new derivatives with enhanced properties.

The chemical reactivity and stability of this compound are intrinsically linked to its molecular structure, particularly the coordination environment of the calcium ion and the conformation of the gluconate and lactobionate ligands.

Quantum Chemical Descriptors: Quantum chemical methods, such as DFT, can be used to calculate a range of molecular descriptors that provide insights into the reactivity and stability of the molecule. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). A larger HOMO-LUMO gap generally indicates higher kinetic stability and lower chemical reactivity. The MEP can identify the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack.

| Computational Method | Calculated Property | Significance for this compound |

| Density Functional Theory (DFT) | HOMO-LUMO Energy Gap | Predicts kinetic stability and chemical reactivity. |

| Molecular Dynamics (MD) Simulations | Radial Distribution Function | Characterizes the coordination of water molecules around the calcium ion. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bond Critical Point Analysis | Elucidates the nature of the coordinate bonds between calcium and the ligands. |

Stability of the Calcium Complex: The stability of the calcium glubionate complex is determined by the strength of the coordinate bonds between the calcium ion and the oxygen atoms of the carboxylate and hydroxyl groups of the ligands. The chelate effect, where a multidentate ligand forms a more stable complex than multiple monodentate ligands, plays a crucial role. The D-gluconate anion exhibits notable chelation properties with the calcium (II) cation, where the calcium ion can be eight-coordinated and chelated by four D-gluconate anions. researchgate.net Computational methods can quantify the binding energy between the calcium ion and the ligands, providing a measure of the complex's thermodynamic stability.

Computational design provides a rational approach to developing novel glubionate derivatives with improved properties, such as enhanced calcium bioavailability or stability. This process typically involves in silico screening of virtual libraries of compounds and the use of predictive models to identify promising candidates for synthesis and experimental testing.

Pharmacophore Modeling and Virtual Screening: A pharmacophore model can be developed based on the key structural features of calcium glubionate that are essential for its biological activity. This model can then be used to search large chemical databases for novel molecules that match the pharmacophore, a process known as virtual screening.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. nih.gov By developing a QSAR model for a set of glubionate derivatives, it is possible to predict the activity of new, unsynthesized compounds and to identify the structural modifications that are most likely to lead to improved properties.

Molecular Docking and Dynamics: For derivatives intended for specific biological targets, molecular docking can be used to predict the binding mode and affinity of the designed molecules to the target protein. nih.gov Subsequent molecular dynamics simulations can then be employed to assess the stability of the protein-ligand complex over time. japsonline.com